

Experimental protocol for the synthesis of "cis-2-Bromocyclohexanol"

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Compound of Interest

Compound Name: *cis-2-Bromocyclohexanol*

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Synthesis of *cis*-2-Bromocyclohexanol: An Experimental Protocol

Abstract

This document provides a detailed experimental protocol for the stereoselective synthesis of **cis-2-bromocyclohexanol**. Standard methods for the synthesis of 2-bromocyclohexanol from cyclohexene, such as the reaction with N-bromosuccinimide in the presence of water, typically yield the trans isomer through an anti-addition mechanism. This protocol, however, describes a method for achieving the cis configuration, a valuable building block in the synthesis of various pharmaceutical compounds. The procedure involves the reaction of cyclohexene with hydrobromic acid and hydrogen peroxide, which is understood to proceed via a syn-addition pathway. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Halohydrins are important intermediates in organic synthesis, serving as precursors to epoxides, amino alcohols, and other valuable functional groups. The stereochemistry of the halohydrin is often crucial for the desired biological activity of the final product. While the synthesis of trans-2-bromocyclohexanol is well-established, methods for the stereoselective synthesis of its cis isomer are less common. This protocol outlines a procedure for the preparation of **cis-2-bromocyclohexanol** from cyclohexene.

Reaction Scheme

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |
|---|---------------|-----------------------------------|------------|
| Cyclohexene | Reagent | Sigma-Aldrich | 110-83-8 |
| Hydrobromic acid (48% aq.) | ACS Reagent | Fisher Scientific | 10035-10-6 |
| Hydrogen peroxide (30% aq.) | Certified ACS | VWR | 7722-84-1 |
| Diethyl ether | Anhydrous | EMD Millipore | 60-29-7 |
| Sodium bicarbonate | ACS Reagent | J.T. Baker | 144-55-8 |
| Anhydrous sodium sulfate | ACS Reagent | Macron Fine Chemicals | 7757-82-6 |
| Deuterated chloroform (CDCl ₃) | 99.8 atom % D | Cambridge Isotope Laboratories | 865-49-6 |

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel (250 mL)
- Rotary evaporator
- NMR spectrometer
- FT-IR spectrometer

Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene (10.0 g, 122 mmol).
- Reagent Addition: Cool the flask in an ice bath. Slowly add 48% aqueous hydrobromic acid (13.7 mL, 122 mmol) to the stirred cyclohexene.
- Oxidation: While maintaining the temperature at 0-5 °C, add 30% aqueous hydrogen peroxide (13.8 mL, 122 mmol) dropwise over a period of 30 minutes.
- Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
- Workup: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake.
- Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.
- Washing: Wash the organic layer with brine (30 mL).
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **cis-2-bromocyclohexanol**.

Data Summary

| Parameter | Value |
|-------------------|------------------------------------|
| Starting Material | Cyclohexene |
| Product | cis-2-Bromocyclohexanol |
| Molecular Formula | C ₆ H ₁₁ BrO |
| Molecular Weight | 179.06 g/mol |
| Boiling Point | 225.5 °C at 760 mmHg |
| Density | 1.519 g/cm ³ |
| CAS Number | 16536-57-5 [1] |

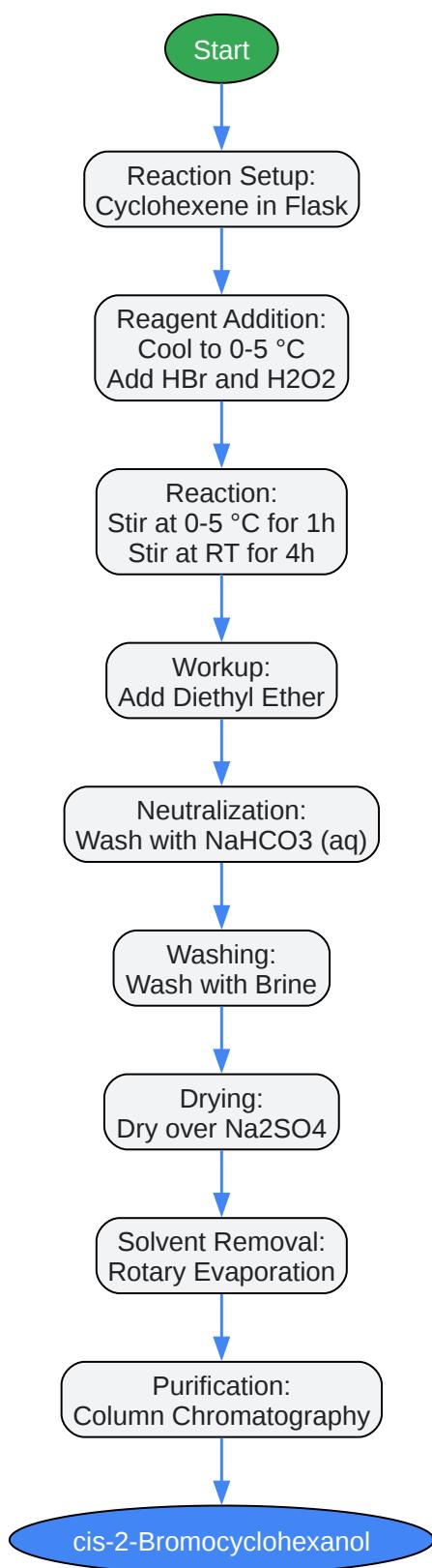
Note: The expected yield for this reaction is typically in the range of 60-70%, but it can vary depending on the precise reaction conditions and purification efficiency.

Characterization Data

- ¹H NMR (CDCl₃): Chemical shifts (δ) will be characteristic for the cis isomer. The proton attached to the carbon bearing the hydroxyl group and the proton attached to the carbon bearing the bromine atom will show specific coupling constants.
- ¹³C NMR (CDCl₃): The spectrum will show six distinct signals corresponding to the six carbon atoms of the cyclohexyl ring.
- IR (neat): A broad absorption band in the region of 3400 cm⁻¹ (O-H stretch) and absorptions in the fingerprint region characteristic of C-Br and C-O bonds.

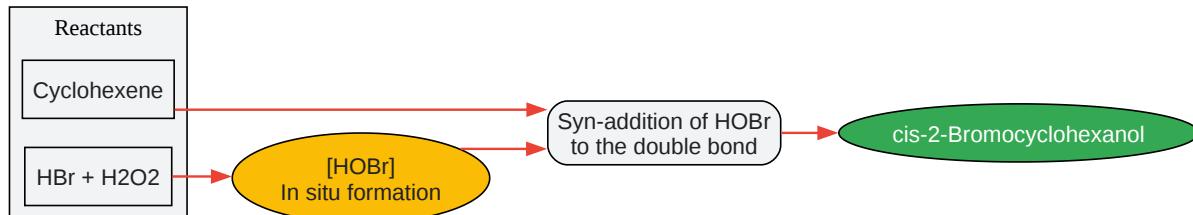
Visualizations

Experimental Workflow

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Caption: Experimental workflow for the synthesis of **cis-2-Bromocyclohexanol**.

Proposed Signaling Pathway (Reaction Mechanism)



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Caption: Proposed mechanism for the cis-bromohydroxylation of cyclohexene.

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References

- 1. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
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